![molecular formula C46H38O2Zr B15342545 Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B15342545.png)
Zirconium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Zirconium,[(1R)-[1,1’-binaphthalene]-2,2’-diolato(2-)-kO2,kO’2][(1R)-[1,1’-biphenyl]-2,2’-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-” is a chiral zirconium complex. This compound is notable for its unique structure, which includes binaphthalene and biphenyl ligands, making it an interesting subject for research in various fields such as catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this zirconium complex typically involves the reaction of zirconium(IV) tert-butoxide with ®-(+)-3,3’-dibromo-1,1’-bi-2-naphthol. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to isolate the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
This zirconium complex undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized using oxidizing agents such as iodine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the binaphthalene or biphenyl ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various ligands such as phosphines or amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of zirconium oxides, while reduction can yield zirconium hydrides. Substitution reactions result in new zirconium complexes with different ligands.
Aplicaciones Científicas De Investigación
This zirconium complex has several scientific research applications:
Catalysis: It is used as a catalyst in asymmetric synthesis, particularly in the formation of chiral molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Biology and Medicine:
Industry: It is used in the production of high-performance polymers and other advanced materials.
Mecanismo De Acción
The mechanism by which this zirconium complex exerts its effects involves the coordination of the zirconium center with the ligands. This coordination facilitates various chemical reactions by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- Zirconium(IV) tert-butoxide
- Zirconium(IV) chloride
- Zirconium(IV) acetylacetonate
Uniqueness
This zirconium complex is unique due to its chiral nature and the presence of binaphthalene and biphenyl ligands. These features make it particularly effective in asymmetric synthesis and other applications requiring chiral catalysts. Compared to other zirconium compounds, it offers enhanced selectivity and efficiency in various chemical reactions.
Propiedades
Fórmula molecular |
C46H38O2Zr |
|---|---|
Peso molecular |
714.0 g/mol |
InChI |
InChI=1S/C26H24.C20H14O2.Zr/c1-17-13-21(14-18(17)2)23-9-5-7-11-25(23)26-12-8-6-10-24(26)22-15-19(3)20(4)16-22;21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;/h5-16H,1-4H3;1-12,21-22H; |
Clave InChI |
XBPZUGPFYBVAFK-UHFFFAOYSA-N |
SMILES canónico |
C[C]1[CH][C]([CH][C]1C)C2=CC=CC=C2C3=CC=CC=C3[C]4[CH][C]([C]([CH]4)C)C.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)O.[Zr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


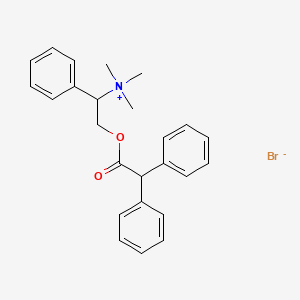
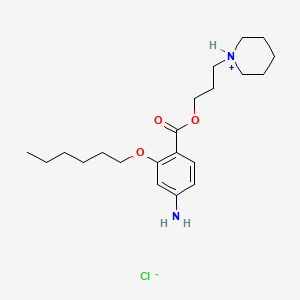
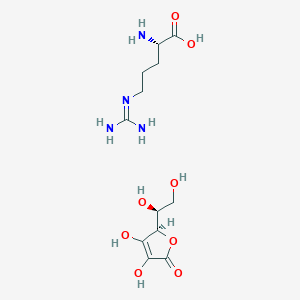
![[2-(2,6-Dimethylphenoxy)-2-oxo-1-phenylethyl]-diethylazanium chloride](/img/structure/B15342496.png)
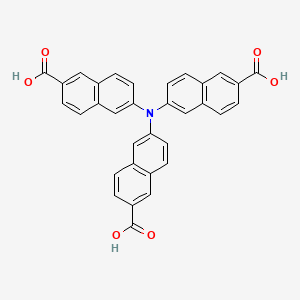

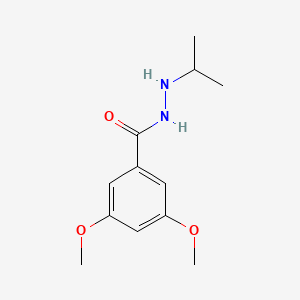
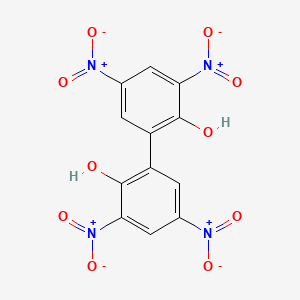
![Acetamide, 2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy]-N-phenyl-](/img/structure/B15342518.png)
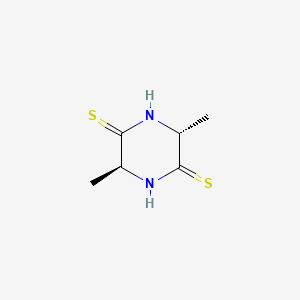
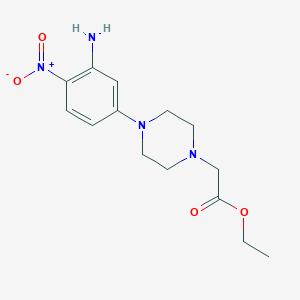
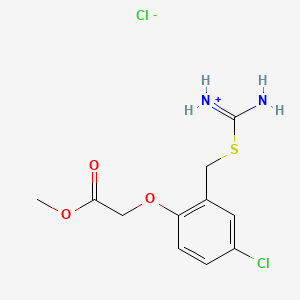
![1-[2-Hydroxy-4-(methoxymethoxy)phenyl]-3-phenylpropane-1,3-dione](/img/structure/B15342535.png)

